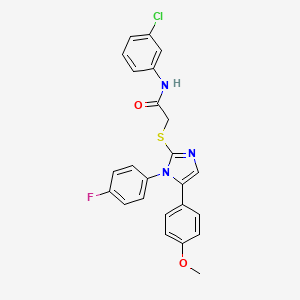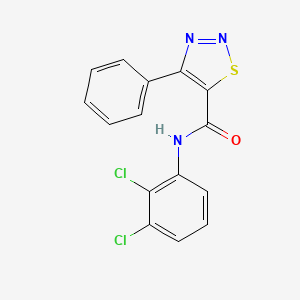
N-(2,3-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiadiazole ring, the attachment of the phenyl group, and the introduction of the carboxamide group. The 2,3-dichlorophenyl group could be introduced either before or after these steps, depending on the specific synthetic route .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, phenyl groups, and carboxamide group would all contribute to the overall structure. The dichlorophenyl group would likely have a significant impact on the compound’s three-dimensional shape due to the size and electronegativity of the chlorine atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiadiazole ring, phenyl groups, and carboxamide group could all potentially participate in reactions. For example, the nitrogen atoms in the thiadiazole ring could act as nucleophiles, while the carbonyl carbon in the carboxamide group could be an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the electronegative chlorine atoms could make the compound relatively polar, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Antimicrobial Activity
A study on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has shown antimicrobial activity against bacterial and fungal strains, indicating potential applications in developing antimicrobial agents (Sah et al., 2014).
Anticancer Potential
Research involving the synthesis and evaluation of novel thiazole-5-carboxamide derivatives, including structures similar to N-(2,3-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, has demonstrated anticancer activity against various cancer cell lines. This highlights its potential application in cancer therapy (Cai et al., 2016).
Fungicidal Activity
The synthesis of N-(1,3,4-thiadiazolyl) thiazole carboxamides and their evaluation for fungicidal activity suggest the use of such compounds in developing new fungicides. This research indicates moderate activity against tested fungi, presenting a potential avenue for agricultural applications (Zi-lon, 2015).
Antiviral and Anti-HSV-1 Activities
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has shown certain antiviral activities, especially against tobacco mosaic virus, indicating its potential application in virology and antiviral drug development (Chen et al., 2010).
Quantum Chemical and Molecular Dynamics Simulation Studies
Quantum chemical and molecular dynamics simulation studies on some thiazole and thiadiazole derivatives, including those structurally related to N-(2,3-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, have been conducted to predict their corrosion inhibition performances on iron. This research provides insights into the potential application of these compounds in corrosion protection (Kaya et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-4-phenylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-7-4-8-11(12(10)17)18-15(21)14-13(19-20-22-14)9-5-2-1-3-6-9/h1-8H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBANPCQIPOMRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Bromophenyl)-3-{methyl[(4-methylbenzoyl)oxy]amino}-2-propen-1-one](/img/structure/B2694241.png)
![2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2694242.png)
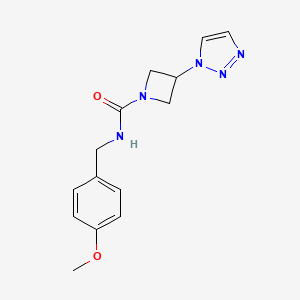
![Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate](/img/structure/B2694244.png)
![7-methyl-5-oxo-1-thioxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2694246.png)
![4-fluorobenzenecarbaldehyde N-[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]hydrazone](/img/structure/B2694251.png)

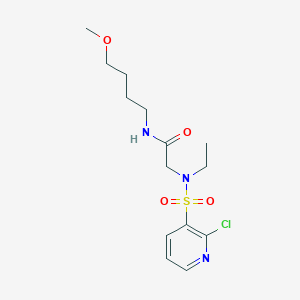
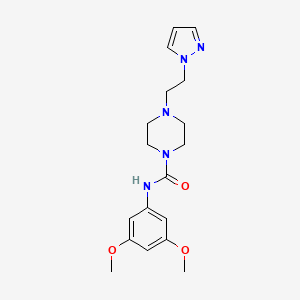
![benzyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B2694256.png)

![(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetonitrile](/img/structure/B2694260.png)
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694261.png)
